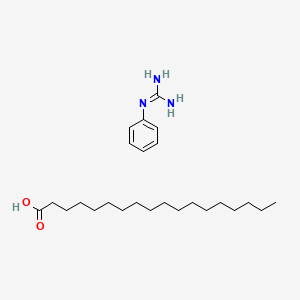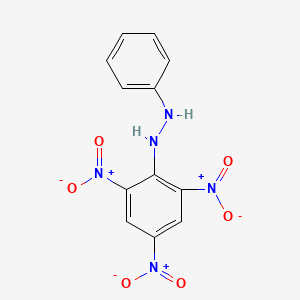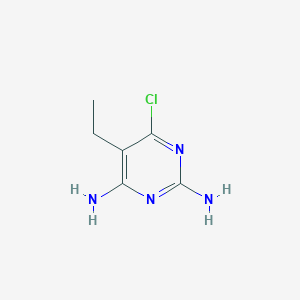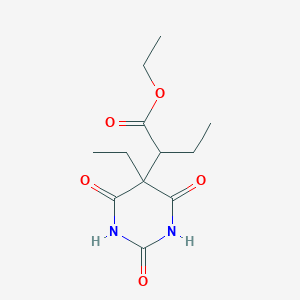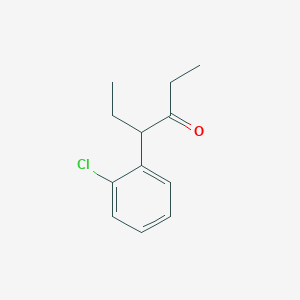
4-(2-Chlorophenyl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)hexan-3-one is an organic compound with the molecular formula C12H15ClO. It contains a chlorophenyl group attached to a hexanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)hexan-3-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where 2-chlorobenzaldehyde reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)hexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. For example, its interaction with enzymes or receptors in biological systems can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromophenyl)hexan-3-one: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)hexan-3-one: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Methylphenyl)hexan-3-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)hexan-3-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. The chlorine atom also influences the compound’s biological activity, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
6626-27-3 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(2-chlorophenyl)hexan-3-one |
InChI |
InChI=1S/C12H15ClO/c1-3-9(12(14)4-2)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3 |
InChI Key |
OJCSDNVNXRYHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


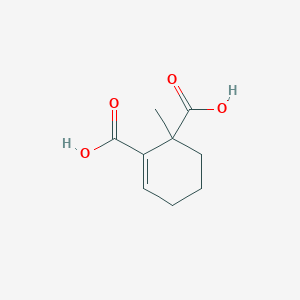
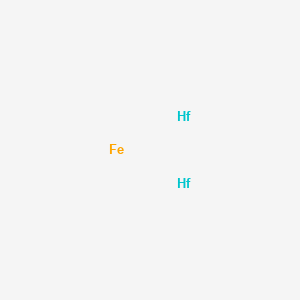
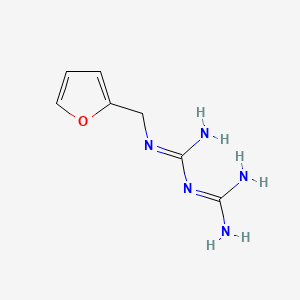
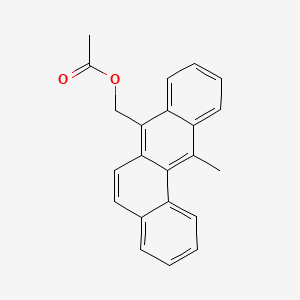
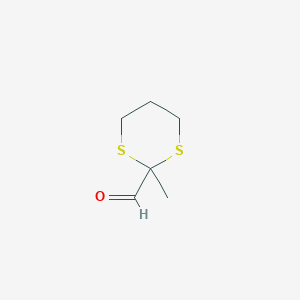

![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)
